

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1613280

[Get Quote](#)

An In-Depth Technical Guide to **5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid**: Properties, Synthesis, and Applications

Abstract

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 188355-96-6) is a substituted aromatic carboxylic acid featuring a biphenyl core structure. This arrangement, combining a hydrophilic carboxylic acid group with a lipophilic biphenyl scaffold and a strongly electron-withdrawing nitro group, makes it a compound of significant interest in medicinal chemistry and materials science. The biphenyl motif is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active molecules.^[1] This guide provides a comprehensive technical overview of the compound's physicochemical properties, details a robust synthetic methodology via palladium-catalyzed cross-coupling, elucidates its spectroscopic signature, and discusses its chemical reactivity and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic compound built upon a [1,1'-biphenyl] backbone. The key functional groups—a carboxylic acid at the 3-position and a nitro group at the 5-position—dictate its chemical behavior, solubility, and electronic properties. The nitro group acts as a potent electron-withdrawing group, increasing the acidity of the carboxylic acid proton and influencing the reactivity of the aromatic system.

Caption: Chemical Structure of **5-Nitro-[1,1'-biphenyl]-3-carboxylic acid**.

Table 1: Core Physicochemical Data

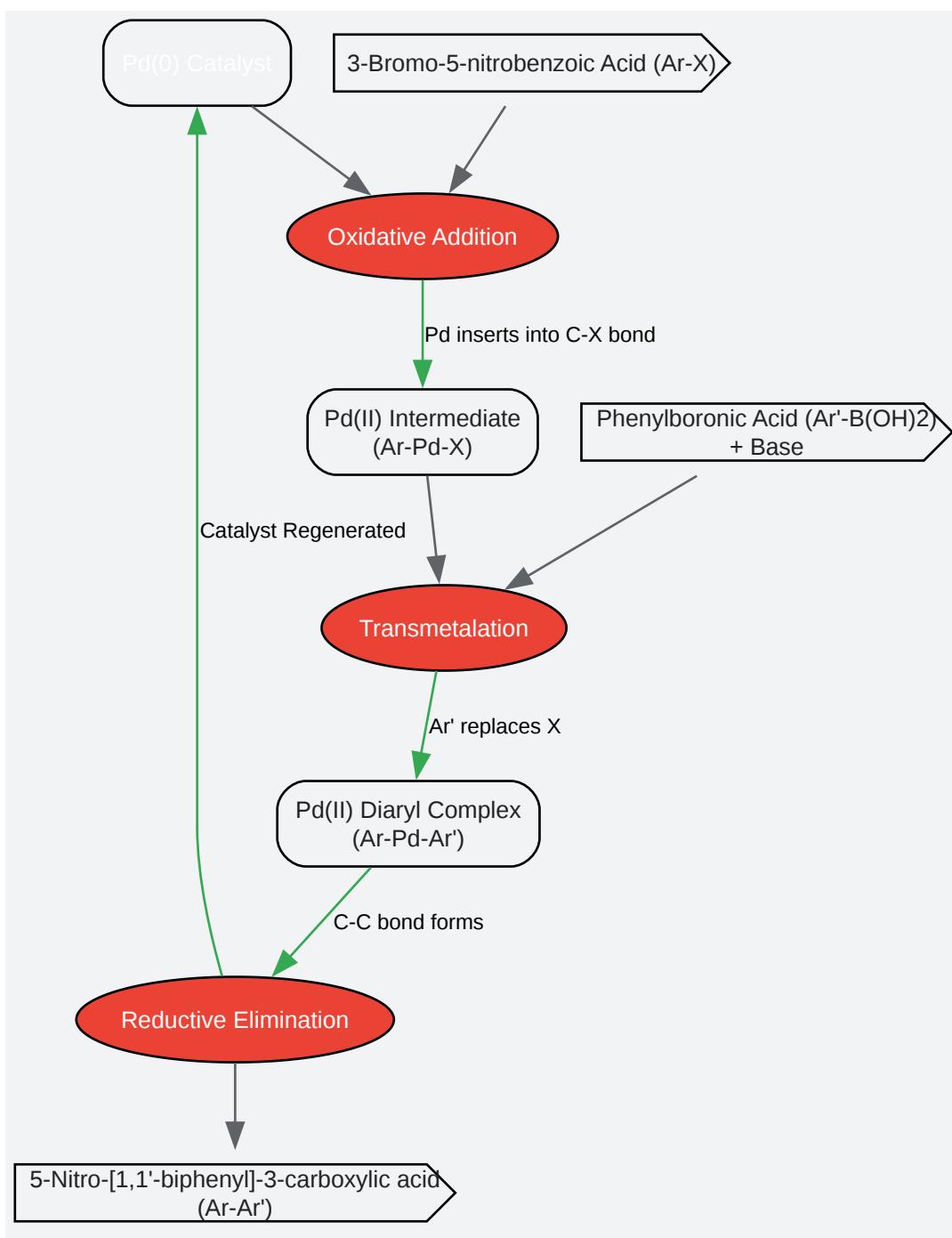
Property	Value	Source(s)
CAS Number	188355-96-6	[2]
Molecular Formula	C ₁₃ H ₉ NO ₄	[2]
Molecular Weight	243.22 g/mol	[2]
Physical Form	Solid	

| Storage | Sealed in dry, 2-8°C |[\[2\]](#) |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)[\[3\]](#) This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[\[3\]](#)

The strategic disconnection for synthesizing **5-Nitro-[1,1'-biphenyl]-3-carboxylic acid** involves coupling an aryl halide with an arylboronic acid. The most logical precursors are 3-bromo-5-nitrobenzoic acid and phenylboronic acid.


Mechanistic Rationale

The choice of each component in the Suzuki coupling is critical for achieving high yields and purity. The catalytic cycle, illustrated below, proceeds through three fundamental steps:

- Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid. This is often the rate-determining step, forming a Pd(II) intermediate.[\[3\]](#)
- Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its phenyl group to the Pd(II)

complex, displacing the halide. The base is crucial as it facilitates the formation of the boronate and accelerates this step.[1][3][4]

- Reductive Elimination: The two organic groups on the palladium center (the nitrophenyl carboxylate and the phenyl group) couple and are eliminated from the metal center, forming the final biphenyl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle. [3]

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative method based on established Suzuki-Miyaura coupling procedures.^{[4][5][6]} It must be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq), phenylboronic acid (1.1-1.2 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq).
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Solvent Addition:** Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol.^{[1][3]} The solvent choice is critical for dissolving both the organic and inorganic reagents.
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.01-0.05 eq).
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-12 hours.^[6]
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous phase with 1M HCl to protonate the carboxylic acid, causing it to precipitate.
- **Purification:** Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure **5-Nitro-[1,1'-biphenyl]-3-carboxylic acid**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key functional groups provide distinct and easily identifiable signals in both IR and NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is one of the most recognizable.[\[7\]](#)[\[8\]](#) The spectrum for this compound will be dominated by the following characteristic absorptions:

Table 2: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Intensity / Shape	Rationale
2500-3300	O-H stretch (Carboxylic Acid)	Very Broad	Extensive hydrogen bonding between carboxylic acid dimers broadens this peak significantly. [9] [10] [11]
1690-1725	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch is very intense. Conjugation with the aromatic ring lowers its frequency from a typical ~1760 cm ⁻¹ to this range. [9] [11]
~1520 & ~1350	N-O asymmetric & symmetric stretch	Strong, Sharp	These two distinct peaks are characteristic of the aromatic nitro group.

| 1210-1320 | C-O stretch (Carboxylic Acid) | Medium-Strong | Corresponds to the stretching of the carbon-oxygen single bond in the carboxyl group.[\[10\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton spectrum will show distinct regions. The most downfield signal will be the acidic proton of the carboxylic acid, typically appearing as a broad singlet above 12 ppm. [9][11] The protons on the aromatic rings will appear in the 7.5-9.0 ppm range. The protons on the nitro-substituted ring will be further downfield due to the strong electron-withdrawing effects of both the nitro and carboxyl groups.
- ^{13}C NMR: The carboxyl carbon atom is highly deshielded and will absorb in the 165-170 ppm range.[9] The aromatic carbons will appear between ~120-150 ppm. The carbon atom directly attached to the nitro group will be significantly shifted downfield.

Chemical Reactivity and Applications in Drug Discovery

The utility of **5-Nitro-[1,1'-biphenyl]-3-carboxylic acid** as a research chemical stems from the distinct reactivity of its functional groups.

- Carboxylic Acid Moiety: This group is a versatile handle for chemical modification. It can be readily converted into esters, amides, or acid chlorides, allowing for the construction of chemical libraries for screening purposes. The carboxylic acid functional group is a key component in a vast number of marketed drugs, often serving as a critical interaction point with biological targets.[12]
- Nitro Group: The nitro group serves two primary roles. First, its strong electron-withdrawing nature modulates the electronic properties of the molecule. Second, and more importantly from a synthetic standpoint, it can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., H₂, Pd/C; or SnCl₂).[13] This resulting aniline derivative is a key precursor for a wide array of subsequent reactions, including amide bond formation, diazotization, and further cross-coupling.
- Applications as a Building Block: The true value of this compound lies in its role as an intermediate. For instance, related structures like 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-

carboxylic acid are known intermediates in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[13][14] Furthermore, the broader class of biphenyl carboxylic acids has been explored for various therapeutic applications, including as URAT1 inhibitors for gout and as potential anticancer agents.[15][16] The nitro group is also a feature in many biologically active compounds, including antibacterial and antitubercular agents.[17]

Safety and Handling

As a laboratory chemical, **5-Nitro-[1,1'-biphenyl]-3-carboxylic acid** should be handled with appropriate care, following standard safety protocols.

- Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[18]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid creating dust during transfer. Wash hands thoroughly after handling.[18][20]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. A storage temperature of 2-8°C is recommended by suppliers.[2]
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18][20]
 - Skin Contact: Wash off immediately with soap and plenty of water.[18]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[19]
 - Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[19]

This information is a guideline and does not replace a formal Safety Data Sheet (SDS), which should be consulted before use.

Conclusion

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a well-defined organic building block whose value is derived from its strategic combination of functional groups. The biphenyl core provides a rigid, lipophilic scaffold common in medicinal chemistry, while the carboxylic acid and nitro groups offer orthogonal handles for synthetic diversification. Its synthesis is readily achievable through robust and well-understood palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound represents a versatile platform for developing novel molecules with tailored biological or physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. 188355-96-6|5-Nitro-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]

- 14. 2-HYDROXY-3"-NITRO-BIPHENYL-3-CARBOXYLIC ACID CAS#: 376591-95-6 [m.chemicalbook.com]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. mdpi.com [mdpi.com]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. chemicea.com [chemicea.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [5-Nitro-[1,1'-biphenyl]-3-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1613280#5-nitro-1-1-biphenyl-3-carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com